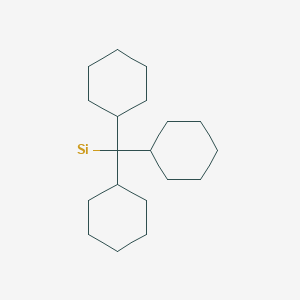
CID 78061552
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78061552” is a chemical entity registered in the PubChem database
Méthodes De Préparation
The synthetic routes and reaction conditions for the preparation of CID 78061552 involve several steps. The preparation methods typically include:
Dissolution of organic amine in a solvent: This step involves dissolving an organic amine in a suitable solvent.
Addition of dianhydride: The dianhydride is added to the solution, followed by stirring and reacting to form the desired compound.
Industrial production methods: Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
CID 78061552 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as chromic acid or potassium dichromate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromic acid, potassium dichromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
CID 78061552 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of CID 78061552 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can involve inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
CID 78061552 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison can be based on factors such as:
Chemical structure: Similar compounds may have similar core structures but differ in functional groups or substituents.
Reactivity: The reactivity of this compound can be compared with that of similar compounds to understand its unique properties.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study
Propriétés
Formule moléculaire |
C19H33Si |
|---|---|
Poids moléculaire |
289.5 g/mol |
InChI |
InChI=1S/C19H33Si/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
Clé InChI |
RPNHTTDZVIVUGD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















